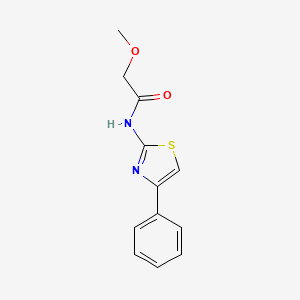

![molecular formula C9H5ClO3 B2432780 Ácido 7-clorobenzo[b]furano-4-carboxílico CAS No. 1038509-42-0](/img/structure/B2432780.png)

Ácido 7-clorobenzo[b]furano-4-carboxílico

Descripción general

Descripción

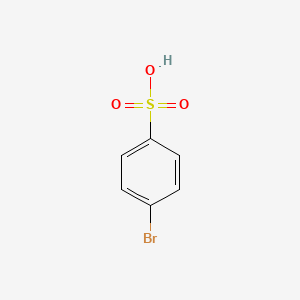

7-Chlorobenzofuran-4-carboxylic acid is a chemical compound with the molecular formula C9H5ClO3 and a molecular weight of 196.59 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 7-Chlorobenzofuran-4-carboxylic acid consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

Actividad antimicrobiana

El ácido 7-clorobenzo[b]furano-4-carboxílico ha despertado interés debido a sus posibles propiedades antimicrobianas. Los fármacos antimicrobianos juegan un papel crucial en la lucha contra las infecciones bacterianas, especialmente las causadas por cepas multirresistentes. Los investigadores han explorado la capacidad del compuesto para inhibir el crecimiento bacteriano y sus distintos mecanismos de acción .

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which 7-chlorobenzofuran-4-carboxylic acid belongs, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways .

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, thereby disrupting key biochemical pathways .

Biochemical Pathways

For example, some benzofuran compounds have anti-tumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis . Other benzofuran compounds have anti-viral activity, indicating they may interfere with viral replication pathways .

Pharmacokinetics

For example, 7-Chlorobenzofuran-4-carboxylic acid has a molecular weight of 196.59 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given the known biological activities of benzofuran compounds, it is likely that 7-chlorobenzofuran-4-carboxylic acid could have effects such as inhibiting cell proliferation (in the case of anti-tumor activity), killing or inhibiting the growth of bacteria (in the case of antibacterial activity), protecting cells from oxidative damage (in the case of anti-oxidative activity), or inhibiting viral replication (in the case of anti-viral activity) .

Propiedades

IUPAC Name |

7-chloro-1-benzofuran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOZOHSZUJYIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)O)C=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

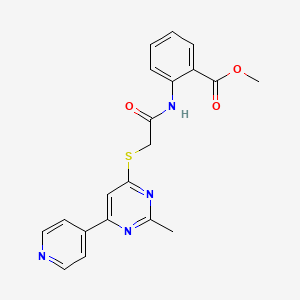

![2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2432698.png)

![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)

![2-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2432701.png)

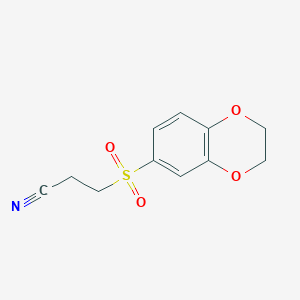

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2432702.png)

![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2432706.png)

![1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2432709.png)

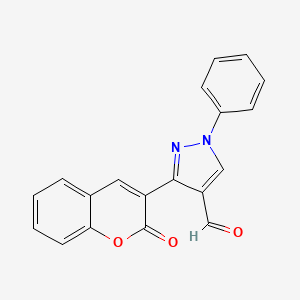

![2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2432715.png)